Avarone B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

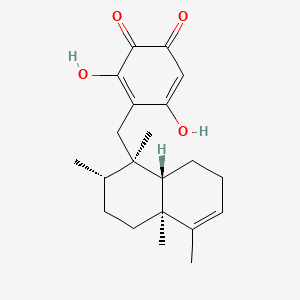

Avarone B is a sesquiterpene quinone compound derived from the marine sponge Dysidea avara. It is known for its diverse biological activities, including antibacterial, antifungal, antiviral, cytotoxic, antioxidant, anti-inflammatory, and antipsoriatic effects . The compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of diabetes and cancer .

Métodos De Preparación

Avarone B can be synthesized from its hydroquinone counterpart, avarol, through an oxidation process . The synthetic route involves the isolation of avarol from the marine sponge Dysidea avara, followed by its oxidation to form avarone . The reaction conditions typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate in an appropriate solvent system .

Análisis De Reacciones Químicas

Avarone B undergoes various chemical reactions, including oxidation, reduction, and nucleophilic addition . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines . Major products formed from these reactions include various derivatives of this compound, such as thio- and amino-derivatives . These derivatives exhibit different biological activities and can be used for further research and development .

Aplicaciones Científicas De Investigación

Avarone B has been extensively studied for its scientific research applications in various fields . In chemistry, it serves as a valuable compound for studying redox reactions and the synthesis of bioactive derivatives . In biology, this compound has shown potential as an antibacterial, antifungal, and antiviral agent . In medicine, it has been investigated for its cytotoxic effects on cancer cells, its insulin-sensitizing and mimetic activity, and its potential as a multitarget drug for diabetes and its complications . Additionally, this compound has applications in the industry as an antifouling agent to prevent the growth of marine organisms on man-made structures .

Mecanismo De Acción

The mechanism of action of avarone B involves its interaction with various molecular targets and pathways . It acts as an inhibitor of protein tyrosine phosphatase 1B, a negative regulator of the insulin receptor, thereby improving insulin sensitivity . This compound also inhibits aldose reductase, an enzyme involved in the development of diabetic complications . The compound’s cytotoxic effects on cancer cells are attributed to its ability to induce oxidative stress and DNA damage . Additionally, this compound exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi .

Comparación Con Compuestos Similares

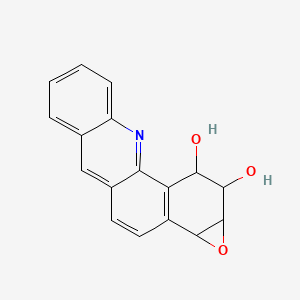

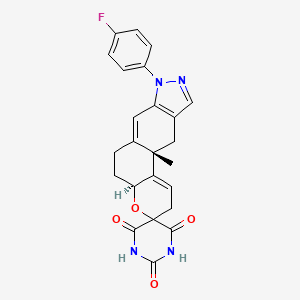

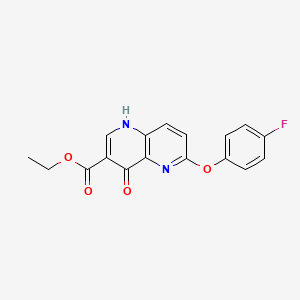

Avarone B is structurally similar to other sesquiterpene quinones and hydroquinones derived from marine sponges . Some of the similar compounds include avarol, renieramycin M, jorunnamycin A, and hydroquinone 5-O-monoester . Compared to these compounds, this compound stands out due to its dual inhibitory activity on protein tyrosine phosphatase 1B and aldose reductase, making it a promising candidate for the treatment of diabetes . Additionally, its broad spectrum of biological activities, including cytotoxic, antioxidant, and antimicrobial effects, highlights its uniqueness and potential for further research and development .

Propiedades

Número CAS |

130203-68-8 |

|---|---|

Fórmula molecular |

C21H28O4 |

Peso molecular |

344.4 g/mol |

Nombre IUPAC |

4-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-3,5-dihydroxycyclohexa-3,5-diene-1,2-dione |

InChI |

InChI=1S/C21H28O4/c1-12-6-5-7-17-20(12,3)9-8-13(2)21(17,4)11-14-15(22)10-16(23)19(25)18(14)24/h6,10,13,17,22,24H,5,7-9,11H2,1-4H3/t13-,17+,20+,21+/m0/s1 |

Clave InChI |

LPYFOOZYKZBULV-NUATZEMDSA-N |

SMILES isomérico |

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=O)C(=O)C=C3O)O)CCC=C2C)C |

SMILES canónico |

CC1CCC2(C(C1(C)CC3=C(C(=O)C(=O)C=C3O)O)CCC=C2C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,5-Tris[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B12789352.png)

![2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine](/img/structure/B12789387.png)